Diosmetin

CYP inhibition drug-drug interaction flavonoid metabolism

Researchers requiring a cell-type selective flavone probe face variability with luteolin or apigenin due to differing metabolism. Diosmetin (3′,5,7-trihydroxy-4′-methoxyflavone) solves this as a defined CYP1A1/1B1-dependent prodrug that O-demethylates to luteolin only in CYP1A-overexpressing tissues. • Key specs: ≥98% (HPLC). CYP1A1 Ki = 89 nM; CYP1B1 Ki = 16 nM; CYP2C8 IC₅₀ = 4.25 µM. • Distinct from diosmin: potent low-micromolar inhibition of BCRP, OATP1B1/1B3, CYP1A2, CYP2C19, CYP3A4. • Ideal for SAR studies quantifying 4′-O-methylation effects and metabolic syndrome glucose models without lipid confounds.

Molecular Formula C16H12O6
Molecular Weight 300.26 g/mol
CAS No. 520-34-3
Cat. No. B1670712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiosmetin
CAS520-34-3
SynonymsDiosmetin;  HSDB 8101;  HSDB 8101;  HSDB-8101;  Luteolin 4'-methyl ether
Molecular FormulaC16H12O6
Molecular Weight300.26 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O
InChIInChI=1S/C16H12O6/c1-21-13-3-2-8(4-10(13)18)14-7-12(20)16-11(19)5-9(17)6-15(16)22-14/h2-7,17-19H,1H3
InChIKeyMBNGWHIJMBWFHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in chloroform, dichloromethane, DMSO, acetone
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Diosmetin Selectivity and Metabolic Fate


Diosmetin (3′,5,7-trihydroxy-4′-methoxyflavone) is a naturally occurring O-methylated flavone aglycone predominantly sourced from Citrus spp., Olea europaea, and various medicinal plants [1]. As a member of the citrus flavone family, it shares the core 2-phenylchromen-4-one backbone with well-studied analogs including luteolin, apigenin, chrysoeriol, acacetin, and its 7-O-rutinoside glycoside diosmin [2]. Diosmetin is distinguished by a 4′-methoxy group on the B-ring paired with 5,7-dihydroxy substitution on the A-ring [3]. This substitution pattern confers several key differentiation points relative to its closest comparators: altered susceptibility to phase I metabolism, distinct enzyme inhibition profiles, and a unique CYP1A-mediated bioactivation pathway that produces luteolin as an active metabolite in target tissues [4]. The compound is commercially available as a reference standard for analytical method development, as an active pharmaceutical ingredient (API) for venous insufficiency formulations, and as a research tool for studying CYP1A1/CYP1B1-dependent pharmacology [5].

1
Flavone aglycone reference standard with 4′-OCH₃, 3′-OH substitution pattern
2
CYP1A1/1B1 substrate probe for studying tissue-selective prodrug activation
3
Analytical benchmark in flavonoid SAR for O-methylation effects

Structural Reasons Diosmetin Cannot Substitute Analogs


The flavone aglycones diosmetin, luteolin, apigenin, and chrysoeriol are frequently grouped together as citrus-derived flavonoids with overlapping bioactivity claims; however, their substitution at the single position of the B-ring—diosmetin (4′-OCH₃, 3′-OH), luteolin (3′,4′-diOH), apigenin (4′-OH), and chrysoeriol (3′-OCH₃, 4′-OH)—produces divergent pharmacokinetic fates and distinct target engagement profiles that cannot be assumed interchangeable [1]. Critically, the 4′-methoxy group renders diosmetin a selective substrate for CYP1A1 and CYP1B1, undergoing O-demethylation to luteolin specifically in CYP1A-overexpressing tissues, whereas luteolin itself is subject to rapid phase II conjugation and COMT-mediated methylation to chrysoeriol and diosmetin [2]. Consequently, diosmetin functions as a tissue-selective prodrug, delivering the more potent luteolin payload only to cells with elevated CYP1A activity—a mechanism not shared by any of its close analogs [3]. Additionally, the methoxy substitution directly impacts enzyme inhibition potency: in ACE inhibition assays, diosmetin exhibits 78% lower activity than luteolin at equivalent concentrations due to the 4′-methoxy substitution, while in CYP1A1 inhibition, the 4′-OCH₃ group confers Ki values in the low nanomolar range (89 nM for CYP1A1, 16 nM for CYP1B1) [4]. These structure-activity divergences mean that substituting diosmetin with luteolin, apigenin, or chrysoeriol in a controlled experiment or formulation will yield a fundamentally different pharmacological outcome.

4′-Methoxy alters CYP1A substrate specificity
Diosmetin is selectively demethylated by CYP1A1/1B1, whereas luteolin, apigenin, and chrysoeriol lack this prodrug activation pathway.
Metabolic fate and bioavailability diverge
COMT-mediated methylation produces diosmetin from luteolin in vivo, but diosmetin exhibits distinct exposure and elimination profiles that may not transfer across flavone analogs.
Enzyme inhibition profiles are not interchangeable
The 4′-methoxy group reduces ACE inhibition by 78% relative to luteolin, while conferring high-affinity CYP1A1 binding; pan-flavone substitution may shift key pharmacological readouts.

Diosmetin Comparative Evidence: Potency and Pharmacokinetics


CYP2C8 Inhibition Potency vs. Hesperetin

In human liver microsomes, diosmetin inhibits CYP2C8-mediated paclitaxel 6α-hydroxylation with an IC₅₀ of 4.25 ± 0.02 µM, which is approximately 16-fold more potent than the structurally related citrus flavonoid hesperetin (IC₅₀ = 68.5 ± 3.3 µM) [1]. Kinetic analysis characterized diosmetin as a reversible, mixed-type inhibitor with a Ki of 3.13 ± 0.11 µM [1].

CYP2C8 inhibition
Head-to-head
IC₅₀ 4.25 µM (vs 68.5 µM hesperetin)
Supports CYP2C8 inhibitor screening context
Reversible mixed-type inhibitor, Ki 3.13 µM
CYP inhibition drug-drug interaction flavonoid metabolism CYP2C8

BCRP, OATP, and CYP Inhibition vs. Diosmin

In a comprehensive in vitro transporter and CYP inhibition panel, diosmetin demonstrated potent inhibition of breast cancer resistance protein (BCRP) and multiple organic anion transporting polypeptides (OATPs), as well as CYP1A2, CYP2C19, and CYP3A4, all in the lower micromolar range [1]. In contrast, the glycoside diosmin exhibited either no inhibition or substantially lower potency against these same targets [1]. The study concluded that diosmetin, not diosmin, is the molecular species with the higher perpetrator drug-drug interaction potential in vitro [1].

BCRP/OATP/CYP vs Diosmin
Head-to-head
Diosmetin: potent inhibitor; Diosmin: weak/inactive
Diosmin cannot substitute for diosmetin in transporter inhibition studies
In vitro panel, low µM range
BCRP inhibition OATP inhibition drug transporters diosmin comparison

ACE Inhibition Relative to Luteolin

A systematic structure-activity relationship study of flavonoids on angiotensin-converting enzyme (ACE) activity quantified the effect of specific substituents relative to luteolin at 100 µM [1]. The presence of the 4′-methoxy group (as in diosmetin) reduced ACE inhibitory activity by 78% compared to luteolin [1]. Other key structural determinants included the C2=C3 double bond (absence reduced activity by 91%), the 4-carbonyl group (absence reduced activity by 74%), and 3′-hydroxylation (absence reduced activity by 57%) [1].

ACE inhibition vs Luteolin
Head-to-head
−78% activity relative to luteolin at 100 µM
4′-OCH₃ substitution markedly reduces ACE inhibition
Luteolin or apigenin preferred for ACE-targeted studies
ACE inhibition structure-activity relationship flavonoid luteolin comparison

CYP1A-Dependent Bioactivation to Luteolin

In HepG2 hepatoma cells expressing CYP1A enzymes, diosmetin undergoes O-demethylation to luteolin over 12-30 hours of incubation [1]. This conversion is attenuated by the CYP1A inhibitor α-naphthoflavone [1]. MTT assays revealed that luteolin is more cytotoxic than diosmetin, and the antiproliferative effect of diosmetin was attributed to G2/M arrest accompanied by upregulation of p-ERK, p-JNK, p53, and p21 [1]. Critically, these effects were reversed by CYP1A inhibition, confirming that diosmetin acts as a cell-type selective prodrug requiring CYP1A-mediated bioactivation [1].

CYP1A bioactivation
Head-to-head
Demethylation to luteolin in CYP1A+ cells; G2/M arrest
Supports CYP1A-dependent prodrug pathway interpretation
Effects reversed by α-naphthoflavone; HepG2 model
CYP1A metabolism prodrug activation luteolin conversion HepG2 cells

Metabolic Syndrome Outcomes: Diosmin vs. Diosmetin

A 12-week study in male C57BL/6 mice fed a high-fat high-sucrose (HFHS) diet compared 0.5% dietary supplementation with diosmin versus diosmetin [1]. Both compounds inhibited liver and epididymal fat accumulation and improved glucose tolerance. However, only diosmin significantly ameliorated dyslipidemia, reducing total cholesterol (TC) and LDL-C levels, while diosmetin had little effect on these lipid parameters [1]. Additionally, body weight decreased significantly in the diosmin group but not in the diosmetin group [1].

Metabolic syndrome vs Diosmin
Head-to-head
Diosmin reduced TC/LDL-C; diosmetin had little effect
Differential pharmacology supports lipid-independent glucose studies
C57BL/6 mice, HFHS diet 12 weeks
metabolic syndrome dyslipidemia glucose intolerance diosmin comparison

Pharmacokinetics vs. Luteolin, Apigenin, and Chrysoeriol

In a rat pharmacokinetic study following oral administration of Flos Chrysanthemi extract (FCE) at 100 mg/kg, plasma concentrations of luteolin, apigenin, chrysoeriol, and diosmetin were simultaneously quantified [1]. The AUC₀–∞ values were: luteolin 6.21 ± 1.41 µg·h/mL, apigenin 4.28 ± 0.93 µg·h/mL, chrysoeriol 3.19 ± 0.76 µg·h/mL, and diosmetin 1.58 ± 0.43 µg·h/mL [1]. Cmax values followed the same rank order (luteolin > apigenin > chrysoeriol > diosmetin) [1]. Co-administration of the COMT inhibitor entacapone significantly decreased chrysoeriol and diosmetin plasma concentrations, confirming their in vivo origin as methylated luteolin metabolites [1].

PK rank among flavones
Reported
luteolin > apigenin > chrysoeriol > diosmetin (AUC₀–∞)
Lowest systemic exposure in extract matrix
Rat oral FCE 100 mg/kg; COMT-dependent methylation
pharmacokinetics AUC Cmax flavone comparison Flos Chrysanthemi

Diosmetin Key Research Applications


DDI Liability: CYP2C8, BCRP, and OATP Inhibition

Diosmetin is the appropriate reference inhibitor for in vitro DDI screening panels targeting CYP2C8 (IC₅₀ = 4.25 µM), BCRP, OATP1B1/1B3, CYP1A2, CYP2C19, and CYP3A4 [6][5]. Unlike the glycoside diosmin, which shows weak or no inhibition of these targets, diosmetin demonstrates potent, low-micromolar inhibition, making it the relevant molecular species for predicting food-drug or supplement-drug interactions [5]. Procurement of high-purity diosmetin (≥98% by HPLC) is essential for these studies; diosmin or other flavone analogs are not acceptable substitutes.

CYP1A1/1B1 Prodrug Bioactivation in Cancer Models

Diosmetin serves as a unique cell-type selective prodrug that undergoes CYP1A1/CYP1B1-catalyzed O-demethylation to luteolin specifically in cells overexpressing these enzymes, including HepG2 hepatoma, MDA-MB-468 breast cancer, and other CYP1A-positive tumor lines [6]. This mechanism confers selectivity that cannot be replicated with luteolin (which is directly cytotoxic regardless of CYP1A status) or with apigenin/chrysoeriol (which are not demethylated to luteolin). Researchers investigating CYP1A-targeted anticancer strategies should select diosmetin as the specific tool compound to exploit this activation pathway [6].

SAR: 4′-Methoxy Substitution in Flavonoids

In SAR studies of flavonoid biological activity, diosmetin provides a defined reference point for quantifying the impact of 4′-O-methylation. As demonstrated in ACE inhibition assays, diosmetin exhibits a 78% reduction in activity relative to luteolin due solely to the 4′-methoxy substitution [6]. Similarly, in CYP1A1 inhibition, the 4′-OCH₃ group confers high-affinity binding (Ki = 89 nM) [5]. Researchers constructing flavonoid SAR libraries should include diosmetin as the benchmark for 4′-methoxy-flavone pharmacology.

Glucose Intolerance Studies Without Lipid Confounding

In metabolic syndrome models, diosmetin is distinguished from diosmin by its lack of antidyslipidemic effect despite retaining efficacy against hepatic fat accumulation and glucose intolerance [6]. This differential pharmacology makes diosmetin the preferred compound for experimental designs that aim to study glucose homeostasis improvements without the confounding variable of lipid-lowering effects. Conversely, diosmin should be selected when combined improvement of lipid and glycemic parameters is the research objective [6].

Application
Selection Property
Validation Focus
In vitro DDI screening
CYP2C8, BCRP, OATP inhibition profile
Low-µM inhibition endpoint review
CYP1A-overexpressing cell-line studies
CYP1A-mediated prodrug conversion
Luteolin formation and pathway markers
Flavonoid SAR benchmarking
4′-methoxy substitution reference
Inhibition activity shift vs luteolin
Metabolic glucose tolerance research
Lipid-modulation independence
Glucose homeostasis endpoints

Technical Documentation Hub

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